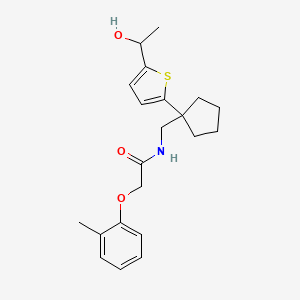
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C21H27NO3S and its molecular weight is 373.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Drug Development
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(o-tolyloxy)acetamide, as an acetamide derivative, holds significance in the synthesis of various drugs. Acetamides are key intermediates in synthesizing pharmaceuticals, like antimalarial drugs. For instance, the chemoselective acetylation of aminophenol to N-(2-hydroxyphenyl)acetamide, which is crucial for antimalarial drug synthesis, employs catalysts like Novozym 435, showcasing the method's effectiveness in drug development (Magadum & Yadav, 2018).
Structural and Chemical Properties
Understanding the structural and chemical properties of acetamide derivatives is vital for their application in scientific research. The interaction of N-(2-hydroxyphenyl)acetamide with various compounds leads to the formation of silaheterocyclic benzoxazasiloles. Such interactions and resulting structures are critical for developing new chemical entities with potential pharmaceutical applications (Lazareva et al., 2017).
Antimalarial Activity
Specific acetamide derivatives have shown promising results in antimalarial activity. The synthesis of certain acetamides and their condensation with other compounds can lead to compounds with significant antimalarial potency. These findings are pivotal in developing new treatments for malaria (Werbel et al., 1986).
Antioxidant and Free Radical Scavenging Activity
Acetamide derivatives like N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA) exhibit notable acetylcholinesterase and α-glycosidase inhibitory activities. Studies on such compounds reveal their potent free radical scavenging activities, which is crucial in researching antioxidants and therapeutic agents for conditions involving oxidative stress (Boudebbous et al., 2021).
Anticancer Potential
N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, as acetamide derivatives, have been synthesized and evaluated for their anticancer activity. Their structural elucidation and subsequent testing against various cancer cell lines provide insights into their potential as anticancer agents, highlighting the versatility of acetamide derivatives in cancer research (Evren et al., 2019).
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3S/c1-15-7-3-4-8-17(15)25-13-20(24)22-14-21(11-5-6-12-21)19-10-9-18(26-19)16(2)23/h3-4,7-10,16,23H,5-6,11-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBONQZXWENJBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

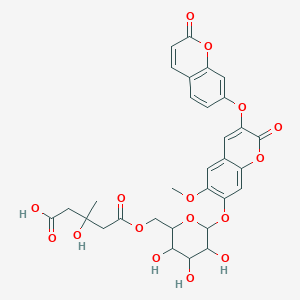
![4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride](/img/no-structure.png)
![N-[2-Fluoro-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2715328.png)
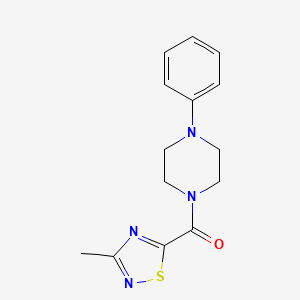

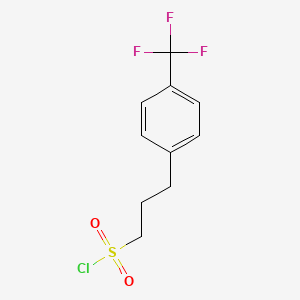
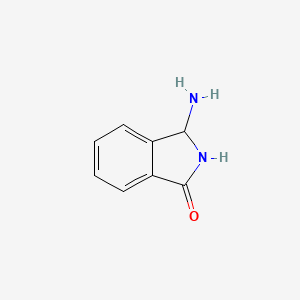

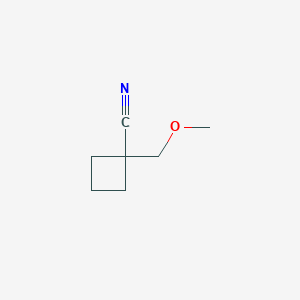
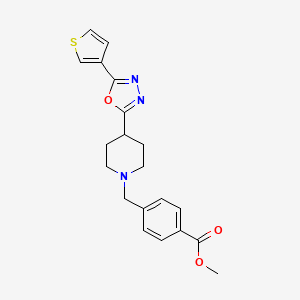
![3-[5-(aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B2715343.png)

